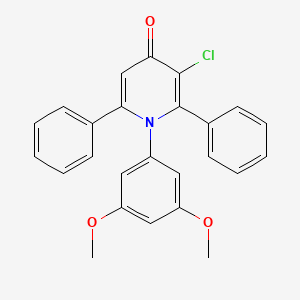![molecular formula C19H12Cl2F2O B14288473 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol CAS No. 116041-82-8](/img/structure/B14288473.png)
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is a synthetic organic compound characterized by the presence of fluorine and chlorine atoms attached to a phenolic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with bis(4-fluorophenyl)methanol under specific conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity of the product. Common reagents used in the synthesis include halogenated solvents and catalysts that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may act as a calcium antagonist, blocking calcium channels and affecting cellular processes .
Comparación Con Compuestos Similares
Bis(4-fluorophenyl)methanol: A related compound with similar structural features but different functional groups.
Flunarizine: A calcium antagonist with a similar bis(4-fluorophenyl) structure.
CRL-40,940: A bisfluoro analog of modafinil with unique pharmacological properties.
Uniqueness: 2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol is unique due to the presence of both fluorine and chlorine atoms, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it valuable for various applications.
Propiedades
Número CAS |
116041-82-8 |
|---|---|
Fórmula molecular |
C19H12Cl2F2O |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methyl]-4,6-dichlorophenol |
InChI |
InChI=1S/C19H12Cl2F2O/c20-13-9-16(19(24)17(21)10-13)18(11-1-5-14(22)6-2-11)12-3-7-15(23)8-4-12/h1-10,18,24H |
Clave InChI |
PVUTXFLCQMYHRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C3=C(C(=CC(=C3)Cl)Cl)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(5-Ethylnonan-2-yl)-5-[2-(4-nitrophenyl)hydrazinylidene]quinolin-8(5H)-one](/img/structure/B14288393.png)
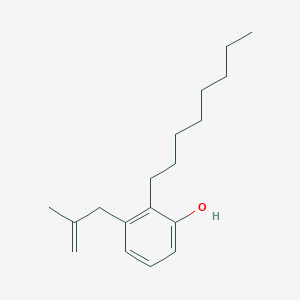
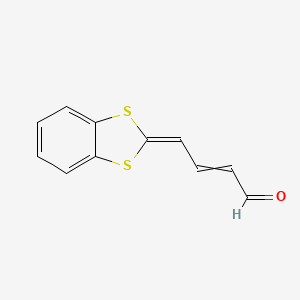
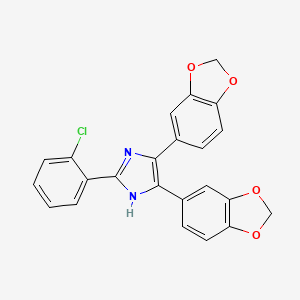
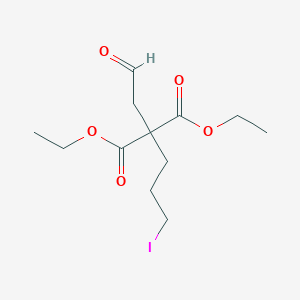
![N'-[N'-cyano-N-(dimethylaminomethylidene)carbamimidoyl]-N,N-dimethylmethanimidamide](/img/structure/B14288431.png)
![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)

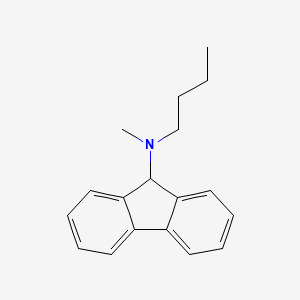
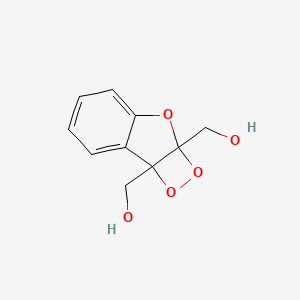

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
